

# 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid molecular weight and formula

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## Compound of Interest

**Compound Name:** 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

**Cat. No.:** B181783

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## In-Depth Technical Guide: 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and biological relevance of **3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid**, a substituted phenylpropanoic acid derivative of interest in medicinal chemistry and organic synthesis.

## Core Physicochemical Data

The fundamental molecular properties of **3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid** are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrO <sub>4</sub>
Molecular Weight	289.12 g/mol
CAS Number	52679-49-9
Canonical SMILES	COC1=C(C(=C(C=C1)CCC(=O)O)Br)OC
InChI Key	InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid** is not readily available in the searched literature, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A likely precursor is 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, for which a synthesis process has been described. The final step would involve the hydrolysis of the nitrile to the corresponding carboxylic acid.

## Proposed Synthetic Pathway

A potential multi-step synthesis starting from 3,4-dimethoxybenzaldehyde is outlined below. This pathway is illustrative and would require optimization and experimental validation.

Caption: Proposed synthesis of **3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid**.

## Detailed Experimental Methodologies (Hypothetical)

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

- Reaction: 3,4-dimethoxybenzaldehyde is dissolved in glacial acetic acid.[1]
- Reagent Addition: An equimolar amount of bromine, dissolved in acetic acid, is added dropwise to the solution at room temperature with stirring.[1]
- Reaction Time: The reaction mixture is stirred for several hours (e.g., 6 hours) at 20-30°C.[1]

- Work-up: Water is added to the reaction mixture to precipitate the product. The solid is collected by suction filtration, washed with water, and dried under vacuum.[1]

#### Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonicitrile

- Reaction: The 2-Bromo-4,5-dimethoxybenzaldehyde from the previous step is dissolved in an organic solvent along with acetonitrile.
- Catalysis: A suitable catalyst is added to promote the Knoevenagel condensation.
- Work-up: The product, a yellow solid, is precipitated, cooled, extracted with an appropriate solvent (e.g., ethyl acetate), and dried.

#### Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

- Reaction: The cinnamonicitrile derivative is dissolved in methanol.
- Reduction: A reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ) is added in portions, followed by refluxing the reaction mixture for several hours. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd-C) catalyst can be employed.[1]
- Work-up: After the reaction is complete, the excess reducing agent is quenched (e.g., with dilute HCl if using  $\text{NaBH}_4$ ). The product is then extracted with an organic solvent, and the solvent is evaporated to yield the desired propanenitrile. Recrystallization from ethanol can be used for purification.[1]

#### Step 4: Hydrolysis to **3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid**

- Reaction: The 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
  - Acidic Hydrolysis: Refluxing the nitrile in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
  - Basic Hydrolysis: Refluxing the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification to protonate the

carboxylate salt.

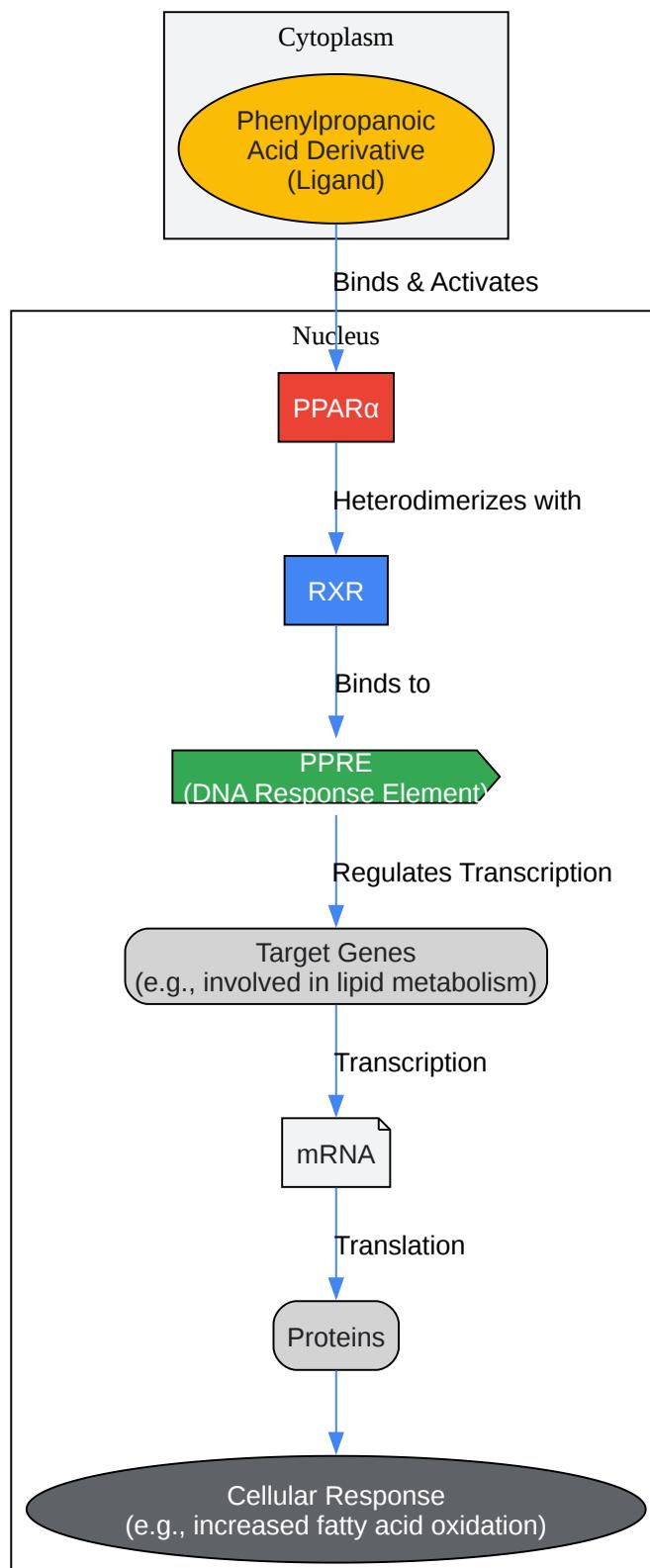
- Work-up: After cooling, the crude product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the final product, **3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid**. Further purification can be achieved by recrystallization.

## Potential Biological Activity and Signaling Pathways

Substituted phenylpropanoic acids are a well-known class of compounds with a wide range of biological activities.<sup>[2]</sup> Many derivatives are recognized as non-steroidal anti-inflammatory drugs (NSAIDs).<sup>[2]</sup> Furthermore, some have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.<sup>[3]</sup>

## Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Given that substituted phenylpropanoic acids have been identified as PPAR $\alpha$  activators, it is plausible that **3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid** could interact with this signaling pathway.<sup>[3]</sup> PPARs are nuclear receptors that, upon activation by a ligand, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.



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Caption: Generalized PPAR $\alpha$  signaling pathway activated by a ligand.

This activation of PPAR $\alpha$  can lead to various physiological effects, including a decrease in plasma triglycerides and an increase in HDL cholesterol. Therefore, compounds like **3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid** could be investigated for their potential in treating metabolic disorders such as dyslipidemia.<sup>[3]</sup>

## Conclusion

**3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid** is a compound with a well-defined chemical structure. While specific experimental data on its synthesis and biological activity are limited in the public domain, its structural similarity to other biologically active phenylpropanoic acids suggests it may be a valuable molecule for further investigation, particularly in the context of metabolic diseases and as an intermediate in organic synthesis. The proposed synthetic pathway and potential interaction with the PPAR signaling cascade provide a solid foundation for future research in these areas.

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